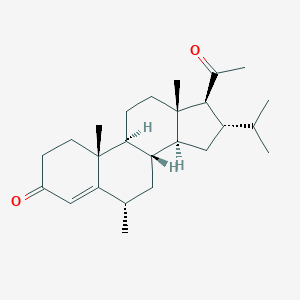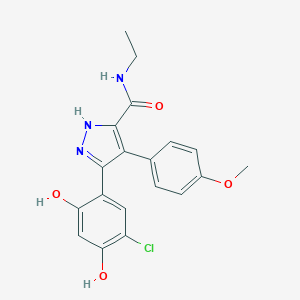![molecular formula C16H12N4O4 B157313 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]- CAS No. 10114-46-2](/img/structure/B157313.png)
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Sudan IV and is commonly used in the field of biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is not fully understood. However, it is known that this compound interacts with lipids, proteins, and nucleic acids in cells and tissues. This interaction results in the formation of a colored complex that can be detected by various methods.
Effets Biochimiques Et Physiologiques
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with the normal functioning of cells and tissues. However, it is important to note that the concentration of this compound used in experiments should be carefully controlled to avoid any potential effects on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in lab experiments are its high sensitivity and specificity. This compound can be used to detect very low concentrations of lipids, proteins, and nucleic acids in cells and tissues. It is also easy to use and can be detected by various methods such as UV-Vis spectroscopy and fluorescence microscopy.
The limitations of using 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in lab experiments are its potential interference with other compounds and its limited applicability in certain experiments. This compound may interfere with the detection of other compounds in cells and tissues, which can lead to inaccurate results. Additionally, this compound may not be suitable for certain experiments that require the detection of specific compounds.
Orientations Futures
There are several future directions for the use of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in scientific research. One potential direction is the development of new methods for the detection of lipids, proteins, and nucleic acids in cells and tissues using this compound. Another potential direction is the use of this compound in the development of new diagnostic tools for various diseases. Finally, this compound may also be used in the development of new drugs and therapies for various diseases.
Conclusion
In conclusion, 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is a unique chemical compound that has been extensively used in scientific research. This compound is commonly used as a dye in various biochemical and molecular biology experiments. It is non-toxic and has minimal effects on cells and tissues. However, it is important to carefully control the concentration of this compound used in experiments to avoid any potential effects on cells and tissues. There are several future directions for the use of this compound in scientific research, including the development of new methods for the detection of lipids, proteins, and nucleic acids in cells and tissues, the development of new diagnostic tools for various diseases, and the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is synthesized by the reaction of 4-nitroaniline and 2-hydroxymethylquinoline. This reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The product is then purified by recrystallization to obtain a pure sample of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-].
Applications De Recherche Scientifique
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] has been extensively used in scientific research due to its unique properties. This compound is commonly used as a dye in various biochemical and molecular biology experiments. It is used to stain lipids, proteins, and nucleic acids in cells and tissues. This compound is also used as a fluorescent probe for the detection of proteins and nucleic acids in gels and blots.
Propriétés
Numéro CAS |
10114-46-2 |
|---|---|
Nom du produit |
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]- |
Formule moléculaire |
C16H12N4O4 |
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
4-hydroxy-1-methyl-3-[(4-nitrophenyl)diazenyl]quinolin-2-one |
InChI |
InChI=1S/C16H12N4O4/c1-19-13-5-3-2-4-12(13)15(21)14(16(19)22)18-17-10-6-8-11(9-7-10)20(23)24/h2-9,21H,1H3 |
Clé InChI |
XUAQVLICOQTYFM-JXAWBTAJSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2C(=O)/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C1=O |
SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)





![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)




